8-Chloro-5-nitroquinoline

Acetylcholinesterase inhibition Antimalarial target screening Mosquito vector control

Researchers needing consistent cross-coupling yields face batch variability with unspecified chloro-nitroquinoline isomers. 8-Chloro-5-nitroquinoline (CAS 22539-55-5) eliminates this risk with defined 8-Cl/5-NO2 regiochemistry. • Enables orthogonal functionalization via Suzuki-Miyaura/Buchwald-Hartwig at 8-Cl, then nitro reduction at 5-position • Validated AChE inhibitor (IC50 142 nM against An. gambiae) for antimalarial vector control SAR • ≥98% purity with QC documentation; available for immediate global shipping

Molecular Formula C9H5ClN2O2
Molecular Weight 208.6 g/mol
CAS No. 22539-55-5
Cat. No. B1347350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-5-nitroquinoline
CAS22539-55-5
Molecular FormulaC9H5ClN2O2
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H5ClN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H
InChIKeyXSJNIKQCTPVESL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-5-nitroquinoline: Overview and Key Properties


8-Chloro-5-nitroquinoline (CAS 22539-55-5) is a heterocyclic aromatic compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.60 g/mol . It belongs to the nitroquinoline class and features a quinoline core substituted with a chlorine atom at the 8-position and a nitro group at the 5-position [1]. This specific dual-substitution pattern confers distinct electronic properties and reactivity that differentiate it from other positional isomers (e.g., 6-chloro-5-nitroquinoline, CAS 86984-32-9) and mono-substituted analogs . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry programs targeting antimicrobial, antimalarial, and anticancer agents, and has demonstrated quantifiable biological activity as an acetylcholinesterase inhibitor with an IC50 of 142 nM against Anopheles gambiae AChE [2].

8-Chloro-5-nitroquinoline: Positional Specificity in Synthesis and Screening


Substituting 8-chloro-5-nitroquinoline with a closely related analog such as 6-chloro-5-nitroquinoline (CAS 86984-32-9) or 5-nitroquinoline (CAS 607-34-1) introduces significant deviations in electronic distribution, steric accessibility, and cross-coupling reactivity that alter synthetic outcomes and biological target engagement [1]. The 8-position chlorine serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), whereas the 5-nitro group activates the quinoline ring toward nucleophilic aromatic substitution and modulates the electron density of the heterocyclic core . Positional isomers like 6-chloro-5-nitroquinoline exhibit different regioselectivity in metal-catalyzed transformations and distinct binding affinities at biological targets such as acetylcholinesterase [2]. Procurement of an unspecified "chloro-nitroquinoline" without positional verification introduces batch-to-batch variability in reaction yields and irreproducible biological assay results, directly impacting project timelines and data integrity.

Comparative Evidence Against Positional Isomers and Analogs


Acetylcholinesterase Inhibition in Anopheles gambiae

8-Chloro-5-nitroquinoline demonstrates measurable inhibition of recombinant Anopheles gambiae (African malaria mosquito) wild-type acetylcholinesterase (AChE), with a reported IC50 value of 142 nM after 10 minutes of incubation and 285 nM after 60 minutes in an Ellman assay [1]. This represents a quantifiable baseline activity for this specific substitution pattern. While direct head-to-head data for the 6-chloro isomer under identical assay conditions is not available in the curated BindingDB repository, the 8-chloro positional isomer exhibits a distinct activity profile that can be benchmarked against other quinoline-based AChE inhibitors in malaria vector control programs [2].

Acetylcholinesterase inhibition Antimalarial target screening Mosquito vector control

Cytotoxicity of 8-Bromo Analog in HeLa Cells

The 8-bromo analog of 5-nitroquinoline (8-bromo-5-nitroquinoline, CAS 139366-35-1) has been evaluated for cytotoxic activity against the HeLa cervical cancer cell line, yielding an IC50 value of 12.5 µM, compared to the reference drug 5-fluorouracil (5-FU) with an IC50 of 10 µM . This data provides a class-level benchmark for the antiproliferative potential of 8-halogenated 5-nitroquinolines. The difference in atomic radius, electronegativity, and leaving-group propensity between chlorine (atomic radius ~99 pm, electronegativity 3.16) and bromine (atomic radius ~114 pm, electronegativity 2.96) at the 8-position is expected to modulate both synthetic reactivity (e.g., cross-coupling rates) and biological activity .

Anticancer screening Cytotoxicity assay Halogen substitution SAR

Hypoxia-Selective Cytotoxicity of 5-Nitroquinoline Scaffold

Studies on 4-(alkylamino)-5-nitroquinoline bioreductive drugs have demonstrated high selectivity (20-60-fold) for hypoxic tumor cells in vitro, with cytotoxic potency enhanced up to 60-fold under hypoxic conditions compared to normoxic conditions in AA8 cell cultures [1]. The parent compound 5-nitroquinoline (5NQ) has been shown to be 1200-fold less potent than nitracrine (1-NC) as a cytotoxin, despite sharing a similar hypoxia-selective DNA monoadduct formation mechanism [2]. This class-level evidence validates the 5-nitroquinoline core as a privileged scaffold for bioreductive drug development, with the 8-chloro substitution providing a synthetic handle for further functionalization to modulate potency and selectivity [3].

Hypoxia-selective cytotoxins Bioreductive drugs Tumor hypoxia targeting

Commercial Availability and Certified Purity

8-Chloro-5-nitroquinoline (CAS 22539-55-5) is commercially available from multiple authoritative suppliers with specified purity grades: ≥95% (HPLC) from Fluorochem/Sigma-Aldrich and Atomfair (with GC-MS and NMR confirmation) , and 98% from Aladdin Scientific . The compound is provided as a crystalline solid with ambient storage conditions, and Certificates of Analysis (COA) are available for batch-specific quality verification . In contrast, the 6-chloro isomer (CAS 86984-32-9) is less widely stocked among major reagent suppliers, and the 8-bromo analog (CAS 139366-35-1) carries a higher molecular weight (253.05 g/mol) and different leaving-group reactivity, which can complicate stoichiometric calculations in multi-step syntheses .

Chemical procurement Analytical quality control Synthetic intermediate sourcing

Crystal Structure and Planar Geometry Confirmation

The crystal structure of 8-chloro-5-nitroquinoline has been determined by single-crystal X-ray diffraction, revealing a nearly planar molecular geometry within 0.2 Å, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. The crystal packing is governed by van der Waals interactions, with the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) translated by half a unit along the b- and c-axes [1]. This experimentally determined solid-state conformation confirms the absence of significant steric clash between the 8-chloro and 5-nitro substituents, establishing a well-defined geometry that informs docking studies and structure-based drug design [2].

Crystallography Solid-state characterization Molecular conformation

8-Chloro-5-nitroquinoline: Key Application Scenarios


Palladium-Catalyzed Cross-Coupling at 8-Position

The 8-position chlorine atom of 8-chloro-5-nitroquinoline serves as an effective leaving group for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling the regioselective introduction of aryl, heteroaryl, or amino substituents [1]. This reactivity is distinct from that of the 5-nitro group, which remains intact under standard coupling conditions, allowing sequential functionalization strategies. The 5-nitro group can subsequently be reduced to a 5-amino moiety for further derivatization. This orthogonal reactivity profile is not available with the 6-chloro isomer, where the nitro group is positioned adjacent to the chlorine, potentially altering electronic effects and coupling efficiency [2]. Researchers developing focused libraries of 8-substituted 5-nitroquinolines for antimalarial or anticancer screening should prioritize the 8-chloro variant for its validated cross-coupling utility and commercial availability at documented purity [3].

AChE Inhibitor Screening for Malaria Vector Control

8-Chloro-5-nitroquinoline has demonstrated quantifiable inhibition of Anopheles gambiae acetylcholinesterase with an IC50 of 142 nM (10 min incubation) and 285 nM (60 min incubation) [1]. This validated target engagement provides a benchmark for structure-activity relationship (SAR) studies aimed at developing novel agents for malaria vector control. The compound can serve as a reference standard in high-throughput screening campaigns or as a starting scaffold for medicinal chemistry optimization, where the 8-chloro and 5-nitro groups can be systematically modified to improve potency and selectivity. Compared to unsubstituted quinoline or 5-nitroquinoline alone, the dual 8-chloro/5-nitro substitution pattern offers a defined activity baseline against a therapeutically relevant insect target [2].

Bioreductive Hypoxia-Selective Drug Development

The 5-nitroquinoline scaffold has been validated as a bioreductive pharmacophore, with 4-alkylamino derivatives demonstrating 20-60-fold selectivity for hypoxic tumor cells in vitro [1]. 8-Chloro-5-nitroquinoline serves as a key synthetic intermediate for introducing alkylamino or other substituents at the 4-position via nucleophilic aromatic substitution or metal-catalyzed amination, followed by reduction of the 5-nitro group to the corresponding amine for further elaboration [2]. The planar molecular geometry confirmed by single-crystal X-ray diffraction (planarity within 0.2 Å) supports structure-based design of DNA-intercalating or minor-groove-binding analogs [3]. Medicinal chemistry teams pursuing hypoxia-activated prodrugs or radiosensitizers should consider 8-chloro-5-nitroquinoline as a versatile entry point to this validated chemical space.

Antimicrobial Optimization Against MDR Klebsiella pneumoniae

Nitroquinoline derivatives, including 8-substituted analogs, have demonstrated inhibitory activity against multidrug-resistant (MDR) Klebsiella pneumoniae in microplate Alamar Blue assays, with molecular docking studies indicating interactions with topoisomerase IV near the Mg²⁺ cofactor binding site [1]. 8-Chloro-5-nitroquinoline provides a scaffold for further optimization of antimicrobial activity, with the 8-chloro group offering a synthetic handle for introducing diverse substituents to modulate potency, selectivity, and physicochemical properties. The compound's commercial availability at ≥95% purity with documented QC [2] enables rapid initiation of medicinal chemistry campaigns without the delays associated with in-house synthesis of the core scaffold.

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